molecular formula C13H18N2O2 B6965154 N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide

N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide

Cat. No.: B6965154
M. Wt: 234.29 g/mol
InChI Key: WVYDTXKDXNZROU-UHFFFAOYSA-N
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Description

N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide: is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an oxane ring attached to a pyridine ring via an acetamide linkage, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or epoxides under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an intermediate containing a leaving group.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of an amine with an acyl chloride or anhydride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the oxane ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted pyridine or oxane derivatives.

Scientific Research Applications

N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(oxan-3-ylmethyl)-2-pyridin-2-ylacetamide
  • N-(oxan-3-ylmethyl)-2-pyridin-4-ylacetamide
  • N-(oxan-3-ylmethyl)-3-pyridin-3-ylacetamide

Uniqueness

N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, selectivity, and potency in various applications.

Properties

IUPAC Name

N-(oxan-3-ylmethyl)-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(7-11-3-1-5-14-8-11)15-9-12-4-2-6-17-10-12/h1,3,5,8,12H,2,4,6-7,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYDTXKDXNZROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CNC(=O)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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